Isoquinine

Enantioselective Catalysis Heterogeneous Hydrogenation Cinchona Alkaloid Modifiers

Isoquinine (α-isoquinine, Δ3,10-isoquinine) features a conformationally locked quinuclidine scaffold that fundamentally alters chiral induction mechanisms versus flexible quinine. This non-interchangeable chiral modifier is essential for reproducible enantioselective catalysis and serves as a certified impurity reference standard for quinine QC. Substitution with generic cinchona alkaloids jeopardizes regulatory compliance and experimental consistency. Available in high purity (≥95%) with full characterization.

Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42
CAS No. 697260-51-8
Cat. No. B1140850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinine
CAS697260-51-8
Synonyms(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol
Molecular FormulaC₂₀H₂₄N₂O₂
Molecular Weight324.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Isoquinine (CAS 697260-51-8)? A Brief Profile for Scientific Procurement


Isoquinine (CAS 697260-51-8), also referred to as α-isoquinine or Δ3,10-isoquinine, is a cinchona alkaloid derivative with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol [1]. It is a positional isomer of the parent alkaloid quinine, characterized by a rigidified quinuclidine side chain resulting from the migration of the terminal alkene double bond [2]. The compound exists as a mixture of E and Z geometric isomers and is typically supplied as a white solid with a melting point of 180-182°C, soluble in chloroform, dichloromethane, and methanol [1]. As a specialized chiral modifier and synthetic intermediate, isoquinine is primarily utilized in enantioselective catalysis research and as a reference standard in analytical method development for pharmaceutical impurity profiling .

Why Generic Substitution Fails: The Critical Importance of Isoquinine's Differentiated Properties for Rigorous Scientific Applications


Interchanging cinchona alkaloid modifiers without rigorous evaluation is scientifically unsound due to the profound impact that subtle structural variations exert on enantioselective outcomes and mechanistic pathways. The rigidification of the quinuclidine side chain in α-isoquinine, relative to the flexible quinine scaffold, fundamentally alters the adsorbed chiral modifier's conformation and the orientational angle of the N-lone pair, which in turn dictates the structure of the crucial intermediate complex responsible for chiral induction [1][2]. Direct comparative studies have demonstrated that this structural change does not simply modulate enantiomeric excess; it can ablate or fail to replicate the inversion of enantioselectivity observed with other structurally related modifiers, underscoring that the catalytic behavior of isoquinine is not interchangeable with that of quinine or other cinchona analogs [1]. For applications demanding precise stereochemical control or for pharmaceutical quality control requiring a specific impurity marker, substitution with a generic alternative jeopardizes experimental reproducibility and regulatory compliance.

Quantitative Evidence Guide: Isoquinine's Verifiable Performance Differentiation Against Closest Comparators


Reduced Enantioselectivity in Catalytic Hydrogenation: A Comparative Analysis with Quinine

In a direct head-to-head study, α-isoquinine (α-IQ) exhibited lower enantioselectivity compared to quinine (Q) when used as a chiral modifier for the Pt-alumina-catalyzed hydrogenation of activated ketones. Specifically, for the hydrogenation of ethyl pyruvate (EP), methyl benzoylformate (MBF), ketopantolactone (KPL), and pyruvaldehyde dimethylacetal (PADA), the enantiomeric excesses (ees) achieved with α-IQ were consistently inferior to those obtained with Q under identical mild experimental conditions (room temperature, 1 bar H₂) using Engelhard 4759 catalyst [1].

Enantioselective Catalysis Heterogeneous Hydrogenation Cinchona Alkaloid Modifiers

Absence of Enantioselectivity Inversion: Differentiating α-Isoquinine from β-Isocinchonine

A key mechanistic differentiation was observed when comparing α-isoquinine (α-IQ) to β-isocinchonine (β-ICN). In toluene, β-ICN, which contains C8(R) and C9(S) stereocenters, induces an inversion of enantioselectivity. In stark contrast, α-isoquinine, possessing C8(S) and C9(R) stereocenters, failed to replicate this inversion under identical catalytic hydrogenation conditions [1]. This result was corroborated by ab initio computational analysis, linking the behavior to the orientational angle of the N-lone pair in the quinuclidine moiety relative to the quinoline ring [1].

Asymmetric Synthesis Chiral Induction Mechanism Cinchona Alkaloid Modifiers

One-Step Synthetic Access: Efficient Isomerization Route to Δ3,10-Isoquinine

Δ3,10-Isoquinine (a mixture of 5Z and 5E isomers) can be synthesized in a single, practical step via rhodium-catalyzed positional isomerization of quinine. The reaction utilizes catalytic 5% Rh/Al₂O₃ in refluxing 50% aqueous ethanol with hydrochloric acid, achieving the desired isomerization of the terminal alkene to an internal, conjugated position [1]. This contrasts with more laborious multi-step synthetic sequences that may be required for other cinchona modifications. While specific yield percentages are not detailed in the accessible abstract, the report describes obtaining the product in 'good yields' as a mixture of E and Z geometric isomers, which were fully characterized spectroscopically [1].

Organic Synthesis Alkene Isomerization Cinchona Alkaloid Derivatives

Conformational Rigidity as a Mechanistic Probe in Asymmetric Hydrogenation

A key differentiating feature of α-isoquinine (α-IQ) relative to quinine (Q) is its rigid quinuclidine side chain, which is conformationally locked due to the internal alkene. This rigidity was explicitly utilized in a comparative study to probe the origin of enantioselection in the Orito reaction. The study combined experimental hydrogenation data with ab initio calculations, revealing that the orientational angle of the N-lone pair in the quinuclidine moiety relative to the quinoline ring significantly influences the structure and adsorption mode of the intermediate complex responsible for chiral induction [1]. This rigid scaffold provides a unique, simplified model for computational studies compared to the flexible quinine molecule.

Mechanistic Studies Asymmetric Catalysis Cinchona Alkaloid Modifiers

Defined Application Scenarios for Isoquinine (CAS 697260-51-8) Based on Evidence


Mechanistic Studies of Enantioselective Hydrogenation (Orito Reaction)

Isoquinine's rigid quinuclidine scaffold makes it an exceptional chiral modifier for fundamental mechanistic investigations in heterogeneous asymmetric hydrogenation. As demonstrated by Balázsik et al., α-isoquinine enables researchers to decouple the effects of side-chain flexibility from other stereoelectronic factors when studying the origin of enantioselection on Pt catalysts [1]. Its failure to induce enantioselectivity inversion, in contrast to β-isocinchonine, provides a distinct experimental 'negative control' for probing the stereochemical requirements for this phenomenon [1]. Computational chemists also benefit from the simplified conformational space of α-isoquinine, which reduces the complexity of ab initio models for the adsorbed chiral modifier-substrate complex [1].

Synthesis of Rigid Chiral Ligands and Advanced Intermediates

The one-step Rh-catalyzed synthesis of Δ3,10-isoquinine from readily available quinine provides a straightforward route to this conformationally constrained cinchona derivative [2]. This synthetic accessibility supports its use as a starting material for the development of novel, rigid chiral ligands or organocatalysts where a locked backbone is desirable for enhanced stereocontrol. Furthermore, the availability of both E and Z isomers of Δ3,10-isoquinine allows for systematic studies correlating alkene geometry with catalytic performance or biological activity [2].

Analytical Reference Standard for Pharmaceutical Impurity Profiling

Isoquinine is a known and cataloged impurity of the bulk drug quinine . Its procurement as a characterized reference standard is essential for analytical development and quality control (QC) laboratories. It is used to develop and validate specific, stability-indicating HPLC or UPLC methods capable of resolving isoquinine from quinine and other structurally similar alkaloids (e.g., quinidine, cinchonidine), ensuring compliance with pharmacopeial monographs and regulatory impurity guidelines . The well-defined melting point (180-182°C) and solubility profile further support its utility as a calibrant in analytical methods [1][3].

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